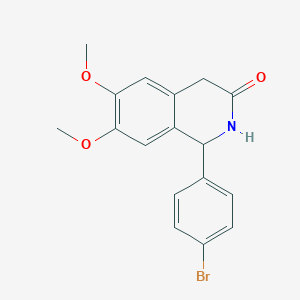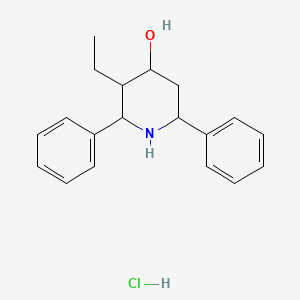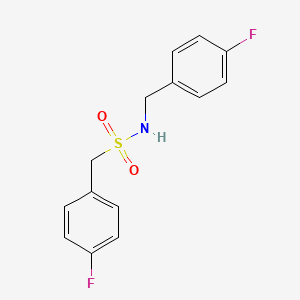![molecular formula C17H25NO5 B5084697 1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5084697.png)
1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IPP or Isopropylphenidate and is structurally similar to the psychostimulant drug methylphenidate. However, unlike methylphenidate, IPP has not been approved for medical use and is primarily used in research settings. In
Wissenschaftliche Forschungsanwendungen
1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, IPP has been used to study the effects of psychostimulants on the brain and to develop new treatments for attention deficit hyperactivity disorder (ADHD) and other related disorders. In pharmacology, IPP has been used to study the effects of psychostimulants on the central nervous system and to develop new drugs for the treatment of various neuropsychiatric disorders. In medicinal chemistry, IPP has been used to develop new drugs with improved pharmacokinetic and pharmacodynamic properties.
Wirkmechanismus
The mechanism of action of 1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate is similar to that of other psychostimulant drugs, such as methylphenidate. IPP acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels leads to enhanced cognitive function, improved mood, and increased energy levels.
Biochemical and Physiological Effects
1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate has been shown to have a range of biochemical and physiological effects. In animal studies, IPP has been shown to increase locomotor activity, improve cognitive function, and enhance memory retention. IPP has also been shown to increase heart rate and blood pressure, which can have implications for its use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate in lab experiments is its structural similarity to methylphenidate. This similarity allows for the study of psychostimulant drugs without the potential ethical and legal issues associated with the use of controlled substances. However, one of the limitations of using IPP is its lack of approval for medical use, which can limit its potential applications in research.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate. One potential direction is the development of new drugs based on the structure of IPP with improved pharmacokinetic and pharmacodynamic properties. Another potential direction is the study of IPP in combination with other drugs to enhance its therapeutic effects. Finally, the use of IPP in clinical trials for the treatment of neuropsychiatric disorders is an area of future research that has the potential to lead to new treatments for these conditions.
Conclusion
In conclusion, 1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method for IPP has been optimized to produce high yields of pure compound, and its mechanism of action is similar to that of other psychostimulant drugs. IPP has been extensively studied for its potential applications in neuroscience, pharmacology, and medicinal chemistry, and has been shown to have a range of biochemical and physiological effects. While there are advantages and limitations to using IPP in lab experiments, there are several future directions for the study of this compound that have the potential to lead to new treatments for neuropsychiatric disorders.
Synthesemethoden
The synthesis method for 1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate involves the reaction of 2-isopropylphenol with 2-bromoethyl pyrrolidine in the presence of a base. The resulting product is then reacted with oxalic acid to form the oxalate salt of IPP. This synthesis method has been optimized to produce high yields of pure IPP and is widely used in research settings.
Eigenschaften
IUPAC Name |
oxalic acid;1-[2-(2-propan-2-ylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.C2H2O4/c1-13(2)14-7-3-4-8-15(14)17-12-11-16-9-5-6-10-16;3-1(4)2(5)6/h3-4,7-8,13H,5-6,9-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKXQDURMAKLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCN2CCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid;1-[2-(2-propan-2-ylphenoxy)ethyl]pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B5084628.png)
![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5084633.png)
![{(2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(tetrahydro-2H-pyran-4-ylamino)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5084639.png)

![4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5084661.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084677.png)

![ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate](/img/structure/B5084684.png)
![N-1H-benzimidazol-2-yl-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B5084686.png)



